Bolton-Hunter reagent

Description

Introduction to Bolton-Hunter Reagent

The this compound, chemically defined as N-succinimidyl-3-(4-hydroxyphenyl)propionate, is a critical tool in radioiodination for biological research. Developed to address limitations in traditional iodination methods, this reagent enables the efficient labeling of proteins lacking tyrosine residues, offering a milder, non-oxidative alternative to chloramine-T-based protocols. Its applications span radioimmunoassays (RIAs), receptor studies, and structural analysis of peptides and proteins.

Historical Development and Nomenclature

Origins and Evolution

The this compound was introduced in 1973 by Anthony E. Bolton and William M. Hunter as a revolutionary method for protein iodination. This innovation followed Hunter’s earlier work on the chloramine-T oxidation method, which, while effective, risked protein denaturation due to oxidative stress. The reagent’s development stemmed from the need for a gentler approach, particularly for hormones like human growth hormone (HGH), thyroid-stimulating hormone (TSH), and luteinizing hormone (LH), which are sensitive to oxidation.

Key Historical Milestones

The reagent’s nomenclature reflects its chemical structure: N-hydroxysuccinimide ester of 3-(4-hydroxyphenyl)propionic acid. Alternative names include Rudinger reagent and SHPP (succinimidyl hydroxyphenylpropionate).

Chemical and Functional Significance in Radiolabeling

Structural and Functional Properties

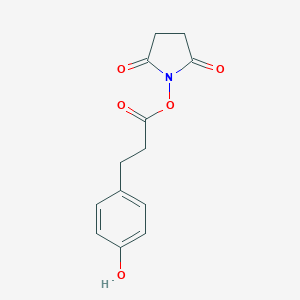

The this compound’s chemical backbone consists of a hydroxysuccinimide (NHS) ester linked to a 4-hydroxyphenylpropionate moiety (Figure 1). This design enables selective conjugation to primary amines (e.g., lysine residues, N-termini) via nucleophilic acyl substitution, forming stable amide bonds.

Key Features

- Reactivity : Reacts with free amino groups at pH 8.5–8.8, forming covalent bonds.

- Specific Activity : Achieves high specific activities (up to 170 μCi/μg for HGH) without oxidative damage.

- Selectivity : Targets proteins lacking tyrosine or histidine residues, which are prone to iodination via chloramine-T.

Table 1: Chemical Properties of this compound

Mechanism of Action

The labeling process involves two steps:

- Iodination : The this compound is pre-iodinated using ¹²⁵I or ¹³¹I, typically via electrophilic substitution at the para-hydroxyphenyl group.

- Conjugation : The iodinated reagent reacts with protein amines under mild conditions (pH 8.5, 0–4°C), forming a stable 3-(4-hydroxyphenyl)propionamide derivative.

Reaction Equation :

$$

\text{Protein-NH}2 + \text{NHS-O-C}6\text{H}4\text{-CH}2\text{CH}2\text{CO}^* \rightarrow \text{Protein-NH-CO-C}6\text{H}4\text{-CH}2\text{CH}_2\text{CO}^* + \text{NHS}

$$

(Where * denotes ¹²⁵I or ¹³¹I)

Advantages Over Chloramine-T

Propriétés

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-(4-hydroxyphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO5/c15-10-4-1-9(2-5-10)3-8-13(18)19-14-11(16)6-7-12(14)17/h1-2,4-5,15H,3,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYRUKRFVOACELK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50187673 | |

| Record name | N-Succinimidyl-3-(4-hydroxyphenyl)propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50187673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34071-95-9 | |

| Record name | N-Succinimidyl 3-(4-hydroxyphenyl)propionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34071-95-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Succinimidyl-3-(4-hydroxyphenyl)propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034071959 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 34071-95-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240876 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Succinimidyl-3-(4-hydroxyphenyl)propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50187673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Succinimido 3-(4-hydroxyphenyl)propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.092 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-Dioxopyrrolidin-1-yl 3-(4-hydroxyphenyl)propanoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ADS738UZZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Step 1: Hydrogenation of 3-(4-Hydroxyphenyl)propionic Acid Precursor

The first step involves the reduction of a precursor compound to yield 3-(4-hydroxyphenyl)propionic acid. According to Nagano et al. (2003), this reaction is catalyzed by palladium on carbon (Pd/C) under a hydrogen atmosphere in methanol, achieving a 100% yield . The reaction equation is:

This step is critical for generating the phenolic moiety required for subsequent iodination.

Step 2: Activation with N-Hydroxysuccinimide (NHS)

The carboxylic acid group of 3-(4-hydroxyphenyl)propionic acid is activated using N,N'-dicyclohexylcarbodiimide (DCC) in tetrahydrofuran (THF) at 0°C for 2 hours . This forms the NHS ester, yielding the this compound with an 81% yield . The reaction proceeds as follows:

DCC facilitates the formation of the active ester by dehydrating the carboxylic acid and NHS.

Table 1: Summary of Synthetic Steps

| Step | Reagents/Conditions | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 1 | H₂, Pd/C | Methanol | Ambient | 100% |

| 2 | DCC, NHS | THF | 0°C | 81% |

Mechanistic Insights and Byproduct Management

The coupling reaction in Step 2 generates dicyclohexylurea (DCU) as a byproduct, which is removed via filtration due to its low solubility in THF. The use of anhydrous conditions is imperative to prevent hydrolysis of the NHS ester. Chromatographic purification (e.g., silica gel column) may further isolate the product, though specific details are sparingly reported in available literature.

Comparative Analysis of Alternative Methods

While the DCC-mediated method remains predominant, alternative coupling agents such as N,N'-diisopropylcarbodiimide (DIC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) could theoretically substitute DCC. However, no studies validating these alternatives for Bolton-Hunter synthesis are documented in the reviewed literature.

Industrial-Scale Production and Supplier Data

Commercial suppliers list the reagent at $66.59/1 gm , reflecting its high purity and specialized application . Large-scale synthesis likely employs continuous hydrogenation and automated purification systems to meet demand, though proprietary protocols limit public disclosure of exact processes.

Analyse Des Réactions Chimiques

Reaction Mechanism and Target Sites

The Bolton-Hunter reagent reacts with primary amino groups (ε-amino groups of lysine or N-terminal α-amino groups) via nucleophilic acyl substitution. The reagent’s NHS ester group facilitates covalent bonding, transferring the iodinated phenylpropionic acid moiety to the protein (Fig. 1) .

Key Steps:

-

Activation : The NHS ester group enhances electrophilicity, promoting reactivity with nucleophiles like amines.

-

Conjugation : The reagent’s propionate group links to the target protein’s amino group, forming a stable amide bond.

-

Iodination : Pre-iodinated reagent variants (e.g., mono- or di-iodinated SHPP) directly introduce .

Buffer Systems

Stoichiometry

Typical molar ratios range from 3:1 to 4:1 (reagent:protein) to ensure efficient labeling without aggregation . Excess reagent is removed via dialysis or gel filtration.

Iodination Efficiency

| Parameter | Value | Source |

|---|---|---|

| Specific Activity | 2200 Ci/mmol (81.4 TBq/mmol) | |

| Labeling Yield (annexin V) | 110–220 kBq/µg (1 iodine per 10 molecules) |

Comparative Analysis of Iodination Methods

The Bolton-Hunter method is non-oxidative , making it gentler than alternatives like chloramine-T or Iodogen .

| Method | Mechanism | Target Residues | Oxidative Damage Risk |

|---|---|---|---|

| Bolton-Hunter | Acylation of amines | Lysine, N-terminus | Low |

| Chloramine-T | Tyrosine iodination | Tyrosine | High |

| Iodogen | Surface oxidation | Tyrosine | Moderate |

Radioimmunoassays (RIA)

-

Used to label antigens or antibodies with for high-sensitivity detection .

-

Example: Gentamicin derivatives labeled for antibiotic quantification .

Molecular Imaging

-

Annexin V labeling : Detects apoptotic cells in vivo via SPECT/CT, with minimal deiodination .

-

Quantum dot tracking : Enables biodistribution studies in reticuloendothelial systems .

Membrane Protein Studies

Stability and Handling

-

Storage : −30°C to −10°C in anhydrous solvents (e.g., 2-methyltetrahydrofuran) .

-

Decomposition Risk : Hydrolysis of NHS ester in aqueous solutions; reconstitute immediately before use .

Limitations and Mitigations

-

Low Tyrosine Compatibility : Unsuitable for proteins requiring tyrosine-specific labeling .

-

Batch Variability : Fresh reagent lots recommended for consistent activity .

Example Protocol ( )

-

Prepare Protein : 5 µg protein in 0.1 M borate buffer (pH 8.5).

-

Add Reagent : 0.2 µg this compound, stir at 0°C for 15 min.

-

Quench : Add 0.5 mL 0.2 M glycine (pH 8.5) to block unreacted ester.

-

Purify : Dialyze against PBS or use size-exclusion chromatography.

Applications De Recherche Scientifique

Protein Iodination

Bolton-Hunter reagent is extensively used for the iodination of proteins, which is crucial for several applications including:

- Target Labeling : It allows for the labeling of cytosolic proteins, membrane proteins, viruses, and cell lysates. This is particularly useful in radioimmunoassays where high specificity is required for detecting antigens and haptens .

- Non-Oxidative Labeling : Unlike traditional oxidative methods, this compound provides a gentler approach to iodination, preserving the native structure of proteins. This is especially beneficial for proteins susceptible to oxidation .

- Enhanced Iodination Efficiency : The reagent can significantly enhance the iodination yield of proteins that do not naturally contain tyrosine residues. For instance, studies have shown that this compound can iodinate human hemoglobin more effectively than oxidative methods while maintaining its structural integrity .

Biomedical Research

This compound has been applied in various biomedical research contexts:

- Radiolabeling Liposomes : It has been used to radiolabel glycoprotein-conjugated liposomes, enhancing their potential as targeted drug carriers. The incorporation of p-hydroxyphenylpropyl groups into liposome membranes facilitates higher labeling efficiencies compared to untreated liposomes .

- Biodistribution Studies : Research involving quantum dots (QDs) has utilized this compound for radioiodination to study their biodistribution. The yield achieved was approximately 33.4%, demonstrating its effectiveness in labeling nanoparticles for imaging applications .

Case Study 1: Iodination of Membrane Proteins

A study focused on the iodination of membrane proteins demonstrated that this compound could effectively label these proteins without affecting their functionality. By using water-soluble variants of the reagent, researchers were able to achieve high specific activity while minimizing cross-reactivity with cytosolic proteins .

Case Study 2: Targeting C5a Receptors

In another investigation, Bolton-Hunter labeled C5a was shown to bind with high affinity to its receptor, illustrating its utility in studying receptor-ligand interactions. The binding affinity was characterized using radiolabeled compounds, providing insights into the dynamics of immune responses .

Mécanisme D'action

The Bolton-Hunter reagent exerts its effects through the formation of stable amide bonds with primary amines in proteins . The N-hydroxysuccinimide ester group reacts with the amine group of lysine residues, resulting in the covalent attachment of the reagent to the protein. This process allows for the subsequent iodination of the protein, which can be used for various analytical and diagnostic applications .

Comparaison Avec Des Composés Similaires

Oxidative Iodination Methods: Iodogen and Chloramine T

Mechanism : These reagents facilitate electrophilic substitution, iodinating tyrosine residues via oxidation of iodide (I⁻) to iodine (I⁺) .

Advantages :

- High labeling efficiency (e.g., 72% infectivity retention in viral vectors labeled with Iodogen) .

- Direct labeling without need for lysine residues .

Disadvantages : - Protein denaturation risk due to oxidative conditions .

- Release of iodotyrosine metabolites, which can cross biological barriers (e.g., blood-brain barrier) and complicate in vivo studies .

Comparison with Bolton-Hunter :

Lactoperoxidase

Mechanism : Enzymatic iodination of tyrosine residues using hydrogen peroxide as an oxidizer .

Advantages :

- Mild conditions suitable for cell-surface labeling .

Disadvantages : - Limited control over labeling sites; may alter protein function . Comparison with Bolton-Hunter:

- Bolton-Hunter provides site-specific lysine labeling, whereas lactoperoxidase yields distinct labeling patterns (e.g., 19-kDa vs. 18-kDa proteins in Schistosoma mansoni) .

N-Succinimidyl-3-(Tri-n-butylstannyl) Benzoate

Mechanism : A prosthetic group enabling iodination via tin-iodine exchange, followed by conjugation to lysine residues .

Advantages :

Modified Bolton-Hunter Reagent

Modifications: Acylating agents like I-124–2,5-dioxopyrrolidin-1-yl 3-(4-iodophenyl) propanoate for positron emission tomography (PET) . Advantages:

- Compatible with PET imaging (e.g., tracking viral vectors in murine brain) .

Disadvantages : - Lower radiochemical yield (1–4.5%) compared to standard Bolton-Hunter .

Key Research Findings and Data

Table 1: Comparative Analysis of Labeling Reagents

Table 2: Functional Outcomes in Labeled Biomolecules

Selectivity and pH-Dependent Labeling

The this compound enables selective targeting of α-amino (pH 6.5) or ε-amino (pH 8.5) groups, a unique feature absent in other reagents . For example, pH adjustment was used to create neurotensin analogs with receptor-specific binding .

Limitations and Considerations

Activité Biologique

The Bolton-Hunter reagent, also known as SHPP (N-hydroxysuccinimide ester of 3-(4-hydroxyphenyl) propionic acid), is a significant tool in biochemical research, particularly for the iodination of proteins. This reagent is especially useful for labeling proteins that lack tyrosine residues, which are typically difficult to iodinate using conventional methods. The following sections detail its biological activity, applications, and relevant research findings.

The this compound functions by covalently binding to the amino groups of proteins, specifically targeting the ε-amino groups of lysine residues and the α-amino groups at the N-terminus. This reaction enhances the number of tyrosyl groups available for iodination, facilitating the use of radioactive iodine-125 in various assays.

Optimal Conditions

- pH Level : The optimal reaction occurs at pH 8.5.

- Reaction Time : Typically, the reaction is conducted at low temperatures (0°C) to minimize protein denaturation.

Applications

This compound has diverse applications in biological research:

- Protein Labeling : It is primarily used for labeling proteins in radioimmunoassays and other binding studies.

- Iodination of Membrane Proteins : The water-soluble variant allows for effective iodination of membrane proteins, which are often inaccessible to traditional iodinating agents.

- Target Antigen Labeling : It is used to label target antigens and hapten derivatives with high specificity.

Case Study 1: Iodination Efficiency

Research indicates that this compound significantly improves iodination efficiency for proteins lacking tyrosine residues. In a study comparing various iodination methods, Bolton-Hunter showed superior performance in labeling proteins such as Gentamicin and other cytosolic proteins (Langone, 1980) .

Case Study 2: Membrane Protein Labeling

A study demonstrated that using the water-soluble this compound effectively labeled membrane proteins without affecting cytosolic protein integrity. This method allowed researchers to isolate membrane proteins with high specific activity while avoiding nonspecific labeling (G-Biosciences) .

Data Table: Comparison of Iodination Methods

| Method | Target Proteins | Efficiency | Comments |

|---|---|---|---|

| This compound | Proteins lacking tyrosine | High | Suitable for membrane and cytosolic proteins |

| Conventional Iodination | Tyrosine-rich proteins | Moderate | Limited by accessibility and oxidation risk |

| Wood Reagent | General protein labeling | High | Effective but less specific than Bolton-Hunter |

Q & A

Q. What is the fundamental principle behind using Bolton-Hunter reagent for protein iodination, and how does it differ from direct iodination methods?

The this compound facilitates indirect iodination by conjugating a pre-iodinated phenolic group to lysine residues or N-terminal amines via its NHS ester group. This avoids oxidative damage to tyrosine residues caused by direct iodination (e.g., chloramine-T). Comparative studies show that Bolton-Hunter labeling preserves protein tertiary/quaternary structure better than direct methods, particularly for tyrosine-sensitive proteins like cytokines or receptors .

Q. What are the optimal reaction conditions for conjugating this compound to proteins?

- pH : 8.5 (borate or phosphate buffers are ideal) .

- Temperature : 0–4°C to minimize NHS ester hydrolysis .

- Molar ratio : 2–5-fold molar excess of reagent to protein lysine residues, adjusted based on protein solubility and aggregation risks .

- Purification : Post-reaction, excess reagent is removed via dialysis (MWCO 3.5–10 kDa) or size-exclusion chromatography (SEC) .

Q. How can researchers assess the efficiency of this compound conjugation?

- Radiolabel tracking : Measure incorporated ¹²⁵I using gamma counters, with typical yields of 70–90% .

- SDS-PAGE : Shift in protein molecular weight (~263 Da per conjugated reagent molecule) confirms labeling .

- Mass spectrometry : Detects exact mass changes, resolving ambiguities in multi-lysine labeling .

Advanced Research Questions

Q. How can this compound be modified for non-radioactive applications, such as selenium or fluorescent labeling?

Structural analogs like sulfo-SHPP (water-soluble variant) or selenium-modified derivatives enable conjugation of non-radioactive probes. For example:

- Selenium conjugation : Replace the phenolic hydroxyl group with selenocysteine-reactive moieties, enabling cytotoxic immunoconjugates for cancer studies (e.g., triple-negative breast cancer models) .

- Fluorescent tags : NHS esters of fluorophores (e.g., FITC) can be co-conjugated with this compound for dual-labeling workflows .

Q. What are the structural and functional implications of Bolton-Hunter labeling on protein-ligand interactions?

- Quaternary structure : Maleimide-based labels require partial protein reduction, risking disulfide bond disruption. In contrast, Bolton-Hunter labeling at lysine residues causes minimal structural perturbation, as shown via SEC and circular dichroism (CD) spectroscopy .

- Binding assays : For receptors like cholecystokinin-2 (CCK2), labeled agonists retain nM affinity, validated via competitive radioligand binding assays .

Q. How do researchers resolve contradictions in labeling efficiency across protein types?

Discrepancies arise from lysine accessibility or steric hindrance. Strategies include:

- Pre-treatment : Mild denaturation (e.g., urea) to expose buried lysines .

- Competitive labeling : Use water-soluble this compound (sulfo-SHPP) to bypass solubility limitations .

- Quantitative modeling : Correlate lysine surface accessibility (via crystallography or MD simulations) with experimental labeling efficiency .

Q. What protocols optimize dual labeling (e.g., ¹²⁵I + ¹³¹I) for multi-tracer studies?

- Sequential iodination : First label this compound with ¹²⁵I via chloramine-T, then conjugate to protein. A second iodination (¹³¹I) targets remaining tyrosine residues .

- Cross-validation : Use SEC-HPLC to separate mono-/di-iodinated species, ensuring stoichiometric control .

Q. How does Bolton-Hunter labeling impact protein stability in long-term biodistribution studies?

- In vivo stability : ¹²⁵I-labeled proteins show <5% deiodination over 72 hours in serum, superior to direct iodination (<24-hour stability) .

- Storage : Lyophilized conjugates retain activity for >6 months at -80°C; avoid freeze-thaw cycles .

Methodological Best Practices

- Critical controls : Include unlabeled protein + excess reagent to distinguish nonspecific binding in autoradiography .

- Troubleshooting low yields : Check for NHS ester hydrolysis (fresh DMSO stocks, pH >7.5) or lysine blockage (e.g., glycation) .

- Ethical compliance : Adhere to radiation safety protocols (ALARA principles) during iodination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.